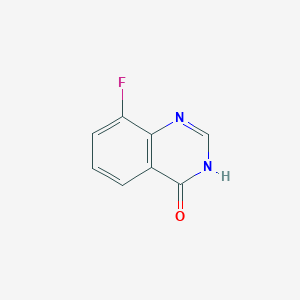

8-Fluoroquinazolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHLOFQPJIEWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445627 | |

| Record name | 8-Fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187805-50-1 | |

| Record name | 8-Fluoroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 8-Fluoroquinazolin-4(1H)-one Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoroquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds with applications as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[1][2] The strategic incorporation of fluorine into drug candidates is a cornerstone of modern drug design, often used to enhance metabolic stability, membrane permeation, and binding affinity to target proteins.[3][4] The fluorine atom's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as lipophilicity and pKa, without significantly increasing its steric bulk.[3][5]

This compound is a key heterocyclic building block that combines the proven biological relevance of the quinazolinone nucleus with the advantageous properties of fluorine. Its utility is demonstrated by its incorporation into advanced pharmaceutical agents, including potent enzyme inhibitors.[6][7] This guide provides a comprehensive overview of a reliable synthetic route to this valuable compound, starting from commercially available precursors, and details the analytical methods required for its thorough characterization.

Part 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a two-stage process: first, the preparation of the key intermediate, 2-amino-3-fluorobenzoic acid, followed by its cyclocondensation to form the target quinazolinone ring.

Synthesis of the Key Precursor: 2-Amino-3-fluorobenzoic Acid

A robust and high-yield synthesis of 2-amino-3-fluorobenzoic acid (also known as 3-fluoroanthranilic acid) begins with 2-fluoroaniline and proceeds via a 7-fluoroisatin intermediate. This method avoids some of the separation difficulties encountered in nitration-based routes.[8]

Workflow for 2-Amino-3-fluorobenzoic Acid Synthesis

Caption: Synthesis of 2-amino-3-fluorobenzoic acid from 2-fluoroaniline.

The first step involves a condensation reaction followed by an acid-catalyzed cyclization to form 7-fluoroisatin. The subsequent step is a base-mediated oxidative cleavage of the isatin ring using hydrogen peroxide, which yields the desired 2-amino-3-fluorobenzoic acid upon acidification.[8][9]

Cyclocondensation to this compound

The most direct method for constructing the quinazolinone ring from an anthranilic acid derivative is the Niementowski reaction, which utilizes formamide as both a reactant and a solvent.[10] In this reaction, formamide serves as the source for the C2 carbon of the quinazolinone ring.

The mechanism proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid, leading to cyclization. Subsequent dehydration under heating furnishes the aromatic quinazolinone ring system. Heating the reaction mixture to temperatures between 130-135°C is critical for driving the dehydration and achieving a high yield.[10]

Workflow for this compound Synthesis

Caption: One-step synthesis of the target compound via cyclocondensation.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are predicted values based on spectral data of closely related quinazolinone analogs and fundamental principles of spectroscopy.[11][12][13]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Expected Value |

| CAS Number | 187805-50-1[14][15][16] |

| Molecular Formula | C₈H₅FN₂O[14][15] |

| Molecular Weight | 164.14 g/mol [14][16] |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) ≈ 12.4 (br s, 1H, NH ), 8.15 (s, 1H, H -2), 7.95 (d, 1H, H -5), 7.70 (m, 1H, H -7), 7.40 (m, 1H, H -6) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) ≈ 161 (C=O), 150 (d, ¹JCF ≈ 250 Hz, C -8), 148 (C -8a), 145 (C -2), 135 (C -6), 127 (C -5), 122 (C -4a), 118 (d, ²JCF ≈ 20 Hz, C -7) |

| IR Spectroscopy (KBr, cm⁻¹) | ν ≈ 3200-3000 (N-H stretch), 1685 (C=O stretch, amide), 1610 (C=N stretch), 1580, 1480 (C=C aromatic stretch) |

| Mass Spec. (ESI-MS) | m/z = 165.04 [M+H]⁺, 187.02 [M+Na]⁺ |

Causality Behind Expected Data:

-

¹H NMR: The N-H proton is acidic and appears as a broad singlet at a very downfield chemical shift.[11] The proton at C-2 is a singlet. The three aromatic protons (H-5, H-6, H-7) will show complex splitting due to both H-H and H-F coupling.

-

¹³C NMR: The carbon atom directly attached to fluorine (C-8) will exhibit a very large one-bond coupling constant (¹JCF), which is a definitive indicator of its position. The adjacent carbon (C-7) will show a smaller two-bond coupling (²JCF).[11]

-

IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) absorption characteristic of the amide group in the ring, and a broad N-H stretch.[17]

-

Mass Spectrometry: The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol for 2-Amino-3-fluorobenzoic Acid[8]

(This protocol is an adaptation of a procedure from Organic Syntheses, a highly trusted source for reliable chemical preparations.)

Step A: Synthesis of 7-Fluoroisatin

-

In a 1 L flask, dissolve 50 g of hydroxylamine hydrochloride in 250 mL of water.

-

Add a solution of 40 g of chloral hydrate in 250 mL of water, followed by a solution of 125 g of sodium sulfate in 500 mL of water.

-

Heat the solution to 80°C and add 45.5 g (0.41 mol) of 2-fluoroaniline. Heat at reflux for 1-2 hours.

-

Cool the mixture in an ice bath. Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

-

Slowly add the dried intermediate from the previous step to 300 g of concentrated sulfuric acid, keeping the temperature below 65°C.

-

After the addition is complete, heat the mixture to 80°C for 1 hour.

-

Cool the reaction mixture and pour it onto 1.5 L of crushed ice.

-

Collect the resulting 7-fluoroisatin by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

Step B: Synthesis of 2-Amino-3-fluorobenzoic Acid

-

In a 500 mL flask, suspend 15.0 g (0.09 mol) of 7-fluoroisatin in 200 mL of 1 M aqueous sodium hydroxide.

-

Cool the mixture in an ice bath and add 22 mL of 30% hydrogen peroxide dropwise over 45 minutes, maintaining the temperature below 40°C.

-

Stir the mixture for 1.5 hours after the addition is complete. The solution should become clear.

-

Carefully acidify the pale orange solution with 3 M hydrochloric acid to a pH of ~4-5. The product will precipitate.

-

Stir for an additional hour in an ice bath to ensure complete precipitation.

-

Collect the beige precipitate by vacuum filtration, wash with cold water, and dry under vacuum over P₄O₁₀ to yield pure 2-amino-3-fluorobenzoic acid.

Protocol for this compound[10]

-

In a 50 mL round-bottomed flask equipped with a reflux condenser, place 5.0 g (0.032 mol) of 2-amino-3-fluorobenzoic acid.

-

Add 15 mL (~0.33 mol) of formamide.

-

Heat the reaction mixture in an oil bath at 130-135°C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

-

A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).

-

For purification, recrystallize the crude solid from an ethanol/water mixture to afford this compound as a crystalline solid.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 10. generis-publishing.com [generis-publishing.com]

- 11. rsc.org [rsc.org]

- 12. acgpubs.org [acgpubs.org]

- 13. media.neliti.com [media.neliti.com]

- 14. calpaclab.com [calpaclab.com]

- 15. This compound, CasNo.187805-50-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 16. 187805-50-1|this compound|BLD Pharm [bldpharm.com]

- 17. brieflands.com [brieflands.com]

Foreword: The Strategic Importance of Foundational Knowledge

An In-Depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinazolin-4(1H)-one

In the landscape of modern drug discovery, the quinazolinone scaffold stands out as a "privileged structure," a molecular framework that serves as a versatile foundation for developing potent therapeutic agents across various disease areas, including oncology and infectious diseases.[1][2] Within this class, this compound emerges as a critical building block. Its strategic fluorine substitution has been shown to enhance biological activity, notably in the development of selective Aurora A kinase inhibitors for cancer therapy.[3][4]

This guide moves beyond a simple data sheet to offer a deep, practical understanding of this compound from a development perspective. We will dissect its core physicochemical properties, detail the rigorous analytical methodologies required for its characterization, and connect these fundamental parameters to their ultimate impact on formulation, bioavailability, and therapeutic potential. This document is designed for the hands-on researcher and drug development professional who understands that a compound's journey begins with a mastery of its foundational chemistry.

Part 1: Core Physicochemical Profile and Structural Integrity

A precise understanding of a compound's identity and intrinsic properties is the bedrock of all subsequent research. For this compound, this begins with its structure and the potential for tautomerism.

Chemical Structure and Tautomerism

This compound (CAS No: 187805-50-1) exists in a tautomeric equilibrium with its enol form, 8-fluoroquinolin-4-ol.[5][6] While both forms may exist, the quinazolinone (keto) form is generally the more stable and predominant tautomer, particularly in the solid state and in polar solvents.[6] This distinction is critical, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, crystal packing, and receptor interactions.

Caption: Tautomeric equilibrium of this compound.

Summary of Physicochemical Properties

The following table summarizes the core physicochemical data for this compound, compiled from supplier technical sheets and predictive models. These values are the essential starting point for any experimental design.

| Property | Value | Source(s) |

| CAS Number | 187805-50-1 | [7][8] |

| Molecular Formula | C₈H₅FN₂O | [7][8] |

| Molecular Weight | 164.14 g/mol | [7][8] |

| Appearance | Beige to off-white powder/solid | [5] |

| Melting Point | 272-273 °C | [7] |

| Boiling Point | 290.5 ± 42.0 °C at 760 mmHg | [7] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| logP (Predicted) | 1.92 (for tautomer 8-fluoroquinolin-4-ol) | [5] |

| Flash Point | 129.5 ± 27.9 °C | [7] |

Part 2: Analytical Characterization & Quality Control Workflow

In drug development, "knowing your molecule" is a mandate for regulatory compliance and reproducible science. The identity, purity, and stability of this compound must be unequivocally established. The following represents a validated, multi-pronged approach to its characterization.

Caption: Workflow for analytical characterization.

Method 1: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Causality: NMR is the gold standard for confirming the covalent structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential to verify the aromatic substitution pattern and the integrity of the quinazolinone core.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its excellent solvating power for heterocyclic compounds and the positioning of its residual peak away from most aromatic signals.[9]

-

Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

¹H NMR: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the fused rings. The presence of a broad singlet at high chemical shift (>11 ppm) is indicative of the N-H proton.

-

¹³C NMR: Correlate the protonated carbons and identify the quaternary carbons, including the characteristic carbonyl (C=O) signal (approx. >160 ppm).

-

¹⁹F NMR: A single resonance will confirm the presence and chemical environment of the fluorine atom.

-

Method 2: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

Causality: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₈H₅FN₂O). This technique is crucial for differentiating the target compound from potential impurities or isomers.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture such as acetonitrile/water.

-

Infusion: Introduce the sample into the mass spectrometer via Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar heterocyclic molecules.

-

Analysis: Measure the mass of the protonated molecule [M+H]⁺. The experimentally observed mass should be within 5 ppm of the theoretical calculated mass for C₈H₅FN₂OH⁺.[10]

Method 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the workhorse for determining the purity of a drug substance. A robust method separates the main compound from process impurities, starting materials, and degradation products, allowing for accurate quantification.

Experimental Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), which is effective for separating small aromatic molecules.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The acid improves peak shape for nitrogen-containing heterocycles.

-

Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 254 nm).

-

Quantification: Purity is typically reported as a percentage based on the area of the main peak relative to the total area of all peaks detected.

Part 3: Physicochemical Properties in the Drug Development Context

The fundamental data presented in Part 1 are not merely academic; they directly inform a compound's viability as a drug candidate.

Solubility: The Gateway to Bioavailability

Insight: Poor aqueous solubility is a primary cause of failure for promising drug candidates. While specific data for this compound is not widely published, its characterization is essential. The shake-flask method remains the definitive technique for determining thermodynamic solubility.[6]

References

- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [pubmed.ncbi.nlm.nih.gov]

- 5. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 8-Fluoro-4(1H)-quinazolinone Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 8. calpaclab.com [calpaclab.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to 8-Fluoroquinazolin-4(1H)-one (CAS: 187805-50-1)

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 8-Fluoroquinazolin-4(1H)-one, a critical heterocyclic building block in medicinal chemistry and drug development. We will delve into its core physicochemical properties, detailed spectral analysis (NMR, MS, IR), a validated synthesis protocol, and its applications as a key intermediate. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical and in-depth understanding of this compound for its successful application in research and development projects.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic introduction of a fluorine atom, particularly at the 8-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter acidity, lipophilicity, metabolic stability, and binding interactions with target proteins. This compound serves as a pivotal intermediate for synthesizing more complex, fluorinated quinazolinone derivatives, making a thorough understanding of its properties and synthesis essential for drug discovery programs.[3][4]

Chemical Identity and Properties

Correctly identifying a chemical entity is the foundational step of any scientific protocol. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance.

| Property | Value | Source(s) |

| CAS Number | 187805-50-1 | [5][6][7][8] |

| Molecular Formula | C₈H₅FN₂O | [5][7][8] |

| Molecular Weight | 164.14 g/mol | [5][8] |

| IUPAC Name | 8-fluoro-3H-quinazolin-4-one | [9] |

| Appearance | White to Light Brown Solid | [6] |

| Purity | Typically ≥95-99% | [5][6] |

| Storage | Sealed in a dry place at room temperature | [6][8] |

Spectroscopic Characterization

Structural elucidation and confirmation are paramount. The following spectral data provide a definitive fingerprint for this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the monoisotopic mass is 164.03859 Da.[9] In electrospray ionization (ESI) in positive mode, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

| Adduct | Calculated m/z |

| [M+H]⁺ | 165.04587 |

| [M+Na]⁺ | 187.02781 |

Data sourced from predicted values on PubChemLite.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups. The spectrum of a quinazolinone is characterized by distinct stretches for the amide carbonyl and N-H bonds. The presence of the C-F bond also gives rise to a characteristic absorption.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 | N-H Stretch | Amide (N-H) |

| ~1680-1660 | C=O Stretch | Amide Carbonyl |

| ~1620-1580 | C=N Stretch / C=C Stretch | Imine / Aromatic Ring |

| ~1250-1000 | C-F Stretch | Aryl Fluoride |

Note: These are characteristic ranges. Data for the parent 4(1H)-Quinazolinone shows a strong C=O peak around 1689 cm⁻¹.[10] The specific values for the 8-fluoro derivative will be influenced by the fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of atoms. The spectra for fluoro-substituted aromatics are particularly informative due to hydrogen-fluorine (H-F) and carbon-fluorine (C-F) coupling.

¹H NMR (Proton NMR)

The proton NMR spectrum will show signals for the three aromatic protons, the proton on the pyrimidine ring (H2), and the amide proton. The aromatic signals will be split not only by adjacent protons but also by the fluorine atom at position 8.

While specific, experimentally verified spectra for this compound are not available in the searched literature, a predicted spectrum based on known chemical shift values and coupling patterns for similar structures is presented below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) |

| N-H | ~12.5 | broad singlet (br s) | - |

| H-2 | ~8.1 | singlet (s) | - |

| H-5 | ~7.9 | doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5 |

| H-7 | ~7.6 | doublet of doublets (dd) | J(H7-H6) ≈ 8.0, J(H7-F8) ≈ 5.0 |

| H-6 | ~7.4 | triplet of doublets (td) | J(H6-H5,H7) ≈ 8.0, J(H6-F8) ≈ 9.0 |

¹³C NMR (Carbon NMR)

The carbon spectrum is expected to show 8 distinct signals. The carbons in the fluorinated ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

As with ¹H NMR, a specific experimental spectrum is not available from the search results. The table below is based on data from analogous quinazolinone structures.[11][12]

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling |

| C-4 (C=O) | ~162 | - |

| C-8a | ~149 | - |

| C-2 | ~146 | - |

| C-7 | ~135 | - |

| C-5 | ~128 | - |

| C-4a | ~121 | - |

| C-6 | ~120 | Doublet, ³JCF |

| C-8 | ~155 | Doublet, ¹JCF (large) |

Synthesis and Experimental Protocol

The most direct and common synthesis of quinazolin-4(1H)-ones involves the condensation of an appropriately substituted 2-aminobenzoic acid with a source for the C2 carbon.[13] For the unsubstituted C2 position, formamide is an excellent and widely used reagent.

Synthesis Workflow Diagram

Caption: Reaction workflow for the synthesis of this compound.

Step-by-Step Protocol

This protocol is adapted from established procedures for the synthesis of similar quinazolinones.[13]

-

Reagent Preparation:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluorobenzoic acid (10.0 g, 64.5 mmol).

-

Add formamide (50 mL). The formamide acts as both the reagent and the solvent.

-

-

Reaction:

-

Heat the mixture in an oil bath to 120-130 °C.

-

Rationale: This temperature is sufficient to drive the initial formation of the N-formyl intermediate and the subsequent cyclization/dehydration to form the quinazolinone ring. Ammonia is evolved as a byproduct.

-

Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 10% Methanol in Dichloromethane).

-

-

Workup and Isolation:

-

After the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Pour the cooled, viscous reaction mixture slowly into 200 mL of cold deionized water while stirring.

-

Rationale: The product is poorly soluble in water and will precipitate out, while unreacted formamide and other polar impurities will remain in the aqueous phase.

-

Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

-

Wash the cake with a small amount of cold ethanol or diethyl ether to facilitate drying.

-

Dry the solid product under vacuum at 60 °C overnight to yield this compound as a solid. The product can be further purified by recrystallization from ethanol if necessary.

-

Applications in Drug Discovery

This compound is not typically a final drug product but rather a crucial building block for creating more elaborate and potent molecules. Its value lies in providing a pre-functionalized, fluorinated core scaffold.

Role as a Chemical Intermediate

Caption: Role of this compound as a key building block.

A prime example of its application is in the synthesis of selective kinase inhibitors. For instance, derivatives of 8-fluoroquinazoline have been investigated as potent inhibitors of Aurora A kinase, a key protein involved in cell cycle regulation, making it a target for anticancer therapies.[3] The synthetic route to these complex molecules often involves modifying the quinazolinone core provided by intermediates like this compound.

Conclusion

This compound (CAS: 187805-50-1) is a well-defined chemical entity of significant interest to the drug discovery community. Its identity is firmly established by its unique CAS number and can be unequivocally confirmed through a combination of mass spectrometry, IR, and NMR spectroscopy. The presence and position of the fluorine atom provide unique spectral handles and are key to its utility in modulating the properties of larger, more complex molecules. The straightforward and robust synthesis from 2-amino-3-fluorobenzoic acid makes it an accessible and valuable intermediate for building libraries of novel compounds aimed at various therapeutic targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, CasNo.187805-50-1 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 7. This compound, CasNo.187805-50-1 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 8. 187805-50-1|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - 8-fluoro-3,4-dihydroquinazolin-4-one (C8H5FN2O) [pubchemlite.lcsb.uni.lu]

- 10. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

The Ascendant Role of 8-Fluoroquinazolin-4(1H)-one Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Strategic Imperative of Fluorination in Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological profile through targeted chemical modifications. Among these modifications, the introduction of a fluorine atom has emerged as a particularly powerful strategy. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This technical guide focuses specifically on the biological activities of 8-fluoroquinazolin-4(1H)-one derivatives. Structure-activity relationship (SAR) studies have consistently highlighted the significance of substitutions at the 2, 6, and 8 positions of the quinazoline ring in determining pharmacological activity.[1] The placement of a fluorine atom at the 8-position is a strategic choice aimed at leveraging its potent electronic effects to enhance therapeutic efficacy and selectivity. Herein, we will delve into the synthesis, mechanisms of action, and preclinical evidence supporting the development of these compounds, with a particular focus on their anticancer and anti-inflammatory potential.

Part 1: Anticancer Activity of this compound Derivatives: Targeting Cellular Proliferation and Survival

The quest for novel anticancer agents has led to the extensive exploration of quinazolinone derivatives. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle regulation to the induction of programmed cell death (apoptosis). The incorporation of an 8-fluoro substituent has shown promise in enhancing the potency and selectivity of these compounds.

Case Study: 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Selective Aurora A Kinase Inhibitor

A prime example of the successful application of an 8-fluoro substituent is the development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective inhibitor of Aurora A kinase.[2]

Causality of Experimental Design:

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for therapeutic intervention. The design of this specific 8-fluoroquinazoline derivative was based on structural modifications of known inhibitors to enhance selectivity for Aurora A. The rationale for including the 8-fluoro group was to exploit its electron-withdrawing properties to potentially modulate the electronic environment of the quinazoline core and improve its interaction with the kinase's active site.[2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

-

Aurora A Kinase Inhibition: The 8-fluoro derivative demonstrated potent inhibitory activity against Aurora A kinase. Further kinase panel screening against 14 other kinases confirmed its selectivity profile.[2]

-

Cell Cycle Arrest: Treatment of MCF-7 breast cancer cells with this compound resulted in a significant arrest of the cell cycle at the G1 phase. This indicates that the inhibition of Aurora A kinase by the 8-fluoro derivative effectively halts cell proliferation at a critical checkpoint.[2]

-

Induction of Apoptosis: The compound was also shown to induce cellular apoptosis in MCF-7 cells, suggesting that beyond halting proliferation, it actively promotes cancer cell death.[2]

Workflow for Synthesis and Biological Evaluation

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 8-Fluoroquinazolin-4(1H)-one

Abstract

The quinazolinone core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of a key fluorinated derivative, 8-Fluoroquinazolin-4(1H)-one. We will delve into its discovery not as a singular event, but as an emergence of a critical building block, detail its primary synthetic methodologies with field-proven protocols, and trace its historical application in the development of pioneering therapeutics for oncology and neurology.

Introduction: The Quinazolinone Core and the Fluorine Advantage

Quinazolinones are heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.[1] This structural motif is ubiquitous in both natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, pKa, and resistance to metabolic degradation. In the context of the quinazolinone scaffold, fluorination has been a key strategy to optimize drug-like properties, leading to the synthesis and investigation of numerous fluorinated derivatives.[3] Among these, this compound has emerged as a particularly valuable intermediate.

Discovery and Historical Context

The "discovery" of this compound (CAS No. 187805-50-1) is not marked by a singular, seminal publication but rather by its appearance as a crucial synthetic intermediate in the patent and journal literature. Its history is intrinsically linked to the drug discovery programs it has enabled. The earliest significant applications of this scaffold appear in the mid-to-late 2000s, highlighting its role as a foundational element for creating more complex, high-value molecules.

Its importance was notably solidified through its use in the development of potent and selective inhibitors for critical therapeutic targets. The placement of the fluorine atom at the 8-position provides a unique electronic and steric profile that medicinal chemists have leveraged to fine-tune interactions with biological targets and improve pharmacokinetic properties.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 187805-50-1 | [5][6][7] |

| Molecular Formula | C₈H₅FN₂O | [5][7] |

| Molecular Weight | 164.14 g/mol | [5][6] |

| Appearance | White to light brown solid | [8] |

| Purity | Typically ≥95% | [5][6] |

Core Synthesis Methodology

The most direct and widely adopted method for synthesizing this compound is a variation of the Niementowski quinazolinone synthesis . This classic reaction involves the cyclocondensation of an anthranilic acid derivative with formamide.[9] For the target compound, the specific precursor is 2-amino-3-fluorobenzoic acid.

Diagram of Synthetic Workflow

The synthesis is a robust, one-step process involving thermal cyclization.

Caption: Synthesis of this compound from its precursors.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous 8-substituted quinazolinones.[9] The causality behind this choice rests on the identical reaction mechanism for the cyclocondensation of 2-amino-halobenzoic acids with formamide.

Materials:

-

2-Amino-3-fluorobenzoic acid (1.0 equivalent)

-

Formamide (10-20 equivalents, serves as reactant and solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Ice-cold deionized water

-

Ethanol (for recrystallization)

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).

-

Heating: Heat the reaction mixture to 150-160 °C. Maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the resulting solution slowly into a beaker containing ice-cold water while stirring vigorously.

-

Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration, washing the solid with additional cold water to remove residual formamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

This self-validating system relies on the thermal stability of the reactants and the precipitation of the product upon quenching in water, ensuring a straightforward isolation of the target compound.

Applications in Drug Discovery: A Scaffold for Innovation

The true significance of this compound is demonstrated by its application as a core scaffold in the synthesis of advanced drug candidates. Its structure serves as a rigid anchor from which additional pharmacophoric elements can be elaborated.

Diagram of Scaffold Application Logic

Caption: Elaboration of the core scaffold into advanced drug candidates.

Key Therapeutic Derivatives

The versatility of the 8-fluoroquinazolinone scaffold is exemplified by its role in the development of inhibitors for vastly different biological targets.

| Derivative Compound | Therapeutic Target | Indication | Key Findings & Reference(s) |

| BMS-694153 | Calcitonin Gene-Related Peptide (CGRP) Receptor | Migraine | A potent and selective antagonist with excellent aqueous solubility and good intranasal bioavailability.[8][10] |

| Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A Kinase | Cancer | Exhibited the most potent inhibitory activity among a series of tested derivatives and induced apoptosis in cancer cell lines.[4] |

Case Study 1: CGRP Receptor Antagonists for Migraine (BMS-694153) In 2008, researchers at Bristol-Myers Squibb reported the discovery of BMS-694153, a potent CGRP receptor antagonist for the treatment of migraine.[8] The core of this complex molecule is a derivative of 8-fluoroquinazolinone. The development of this compound was a significant step in validating CGRP as a major target for migraine therapy. The properties conferred by the fluoroquinazolinone scaffold contributed to the molecule's outstanding potency and favorable toxicological profile.[8][10]

Case Study 2: Aurora A Kinase Inhibitors for Oncology More recently, in 2022, the 8-fluoroquinazoline scaffold was utilized to design and synthesize a series of novel Aurora A kinase inhibitors.[4] Aurora kinases are critical regulators of cell division and are frequently overexpressed in human cancers, making them a promising anticancer target. The study found that a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was a highly potent inhibitor that arrested the cell cycle and induced apoptosis in cancer cells.[4] The fluorine atom on the quinazoline core was noted to have an additional inhibitory effect compared to non-fluorinated analogs.

Conclusion

This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. While its discovery was not a singular breakthrough, its history is written in the successful drug discovery programs it has facilitated. Its robust and straightforward synthesis, coupled with the advantageous properties it imparts to its derivatives, ensures its continued relevance as a high-value building block for researchers and scientists. From mitigating the debilitating effects of migraine to fighting cancer at the cellular level, the applications derived from this core scaffold underscore its authoritative grounding as a privileged structure in the pursuit of novel therapeutics.

References

- 1. EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound, CasNo.187805-50-1 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of (<i>R</i>)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4<i>H</i>)-yl)-<i>N</i>-(3-(7-methyl-1<i>H</i>-indazo… [ouci.dntb.gov.ua]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

8-Fluoroquinazolin-4(1H)-one: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] The strategic introduction of a fluorine atom at the 8-position of the quinazolin-4(1H)-one core creates a key intermediate with enhanced metabolic stability and modified electronic properties, making it an exceptionally valuable building block in modern drug discovery. This guide provides a comprehensive overview of the synthesis, chemical versatility, and therapeutic applications of 8-fluoroquinazolin-4(1H)-one and its derivatives, with a focus on oncology, infectious diseases, and central nervous system (CNS) disorders. We delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive the design of potent and selective therapeutic agents.

Introduction: The Strategic Advantage of the 8-Fluoro Substitution

The quinazolin-4(1H)-one core is a bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidinone ring.[1] Its rigid structure and multiple points for substitution (notably at the N3 and C2 positions) have made it a fertile ground for the development of numerous therapeutic agents.[2]

The introduction of a fluorine atom, particularly at the C8 position, is a deliberate and strategic choice in medicinal chemistry for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.

-

Modulation of pKa: As a highly electronegative atom, fluorine can lower the pKa of nearby functional groups, such as the N1-H proton, influencing the molecule's ionization state, solubility, and ability to interact with target proteins.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's active site, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: The addition of fluorine increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, a critical factor for CNS-targeted drugs.[3]

These combined effects make this compound a superior starting point for generating diverse chemical libraries with improved drug-like properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 187805-50-1 | [4] |

| Molecular Formula | C₈H₅FN₂O | [4] |

| Molecular Weight | 164.14 g/mol | [4] |

| Appearance | Off-white to light yellow solid | |

| Canonical SMILES | C1=CC2=C(C(=C1)F)N=CNC2=O | PubChem |

Synthesis of the this compound Core and Derivatives

The construction of the this compound scaffold and its subsequent derivatization is a well-established process, typically starting from fluorinated anthranilic acid derivatives. The general synthetic workflow allows for the systematic introduction of diversity elements at key positions.

Diagram 1: General Synthetic Workflow

Caption: Synthetic pathways to this compound and its derivatives.

The most common approach involves the acylation of 2-amino-3-fluorobenzoic acid, followed by cyclization.[5] The choice of the cyclizing agent in Step 2 determines the substitution at the N3 position. Subsequent modification at the C2 position, often via a chlorination/nucleophilic aromatic substitution (SNAr) sequence, provides access to a vast chemical space.[6]

Detailed Protocol: Synthesis of 2-(3-Bromophenyl)-8-fluoro-3H-quinazolin-4-one

This protocol is adapted from methodologies used for similar quinazolinone derivatives and represents a robust pathway to C2-aryl substituted analogs.[7]

Step 1: Synthesis of 2-Amino-N-(3-bromobenzoyl)-3-fluorobenzamide

-

Dissolve 2-amino-3-fluorobenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 3-bromobenzoyl chloride (1.05 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate, which can often be used without further purification.

Step 2: Cyclization to 2-(3-Bromophenyl)-8-fluoro-3H-quinazolin-4-one

-

Reflux the crude intermediate from Step 1 in an excess of formamide at 150-160 °C for 5-7 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Pour the mixture into cold water and stir for 30 minutes.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure title compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Therapeutic Applications in Drug Discovery

The this compound scaffold has been successfully employed to generate inhibitors for a range of therapeutic targets.

Oncology: Targeting Kinases and Cell Proliferation

The quinazolinone core is a well-established pharmacophore for kinase inhibitors.[8] The 8-fluoro substitution has been instrumental in developing potent and selective agents against key oncogenic kinases.

Case Study: Aurora A Kinase Inhibition Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating the cell cycle, particularly during mitosis.[7] Its overexpression is common in many human cancers, making it a prime therapeutic target.[7]

Derivatives of 8-fluoroquinazoline have been designed as potent Aurora A inhibitors. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e in study) was identified as a lead compound with significant inhibitory activity.[7][9] The presence of the 8-fluoro group was shown to contribute positively to the compound's inhibitory effect.[7] This compound demonstrated potent cytotoxicity against cancer cell lines, arrested the cell cycle in the G1 phase, and induced apoptosis.[7][9]

Diagram 2: Mechanism of Action of an 8-Fluoroquinazoline-based Aurora A Inhibitor

Caption: Inhibition of Aurora A kinase leads to G1 cell cycle arrest and apoptosis.

Table 2: Biological Activity of 8-Fluoroquinazoline Aurora A Inhibitor (Compound 6e)

| Assay Type | Cell Line | Result (IC₅₀) | Key Finding | Reference |

| Aurora A Kinase Assay | - | - | Most potent among tested derivatives | [7] |

| Cytotoxicity Assay | MCF-7 | 168.78 µM | Potent growth inhibition in breast cancer cells | [7][9] |

| Cytotoxicity Assay | T-24 | 257.87 µM | Activity in urinary bladder cancer cells | [7] |

| Cell Cycle Analysis | MCF-7 | - | Arrested cell cycle at G1 phase | [7][9] |

| Apoptosis Assay | MCF-7 | - | Induced cellular apoptosis (2.16%) | [7] |

Antiviral and Antimicrobial Applications

The quinazolinone scaffold is also a versatile platform for developing agents against infectious diseases.[10] Modifications of the core structure have yielded compounds with activity against a range of pathogens.

-

Antiviral Activity: Certain quinazolinone derivatives have been patented as antiviral agents, with potential applications against viruses that enter cells via endocytosis, such as filoviruses (e.g., Ebolavirus).[11][12] More recently, quinazolin-4-one derivatives were identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[13]

-

Antimicrobial Activity: Structure-activity relationship studies have shown that substitutions at positions 2 and 3, along with the presence of halogens (like fluorine) at positions 6 and 8, can significantly enhance antimicrobial and antifungal activities.[2]

Central Nervous System (CNS) Applications

The lipophilicity imparted by the fluorine atom can improve the penetration of the blood-brain barrier, making 8-fluoroquinazolinone derivatives attractive candidates for CNS disorders. Fluorinated quinazolinones have been synthesized and evaluated for anticonvulsant activity, with some compounds showing promising results in maximal electroshock (MES)-induced seizure models and demonstrating high affinity for GABA-A receptors.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the structural requirements for biological activity.

Diagram 3: Key SAR Insights for the this compound Scaffold

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpsonline.com [ajpsonline.com]

- 4. calpaclab.com [calpaclab.com]

- 5. brieflands.com [brieflands.com]

- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of new quinazolin-4-one chalcones [wisdomlib.org]

- 11. WO2012087938A1 - Quinazolinone derivatives as antiviral agents - Google Patents [patents.google.com]

- 12. WO2014060588A1 - 2,3-dihydroquinazolin-4(1 h)-one derivatives for use in the treatment of viral infections - Google Patents [patents.google.com]

- 13. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoroquinazolin-4(1H)-one Analogs

Introduction: The Quinazolinone Scaffold and the Influence of Fluorine Substitution

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a fluorine atom at the 8-position of the quinazolin-4(1H)-one ring system is a strategic modification intended to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule, potentially leading to more potent and selective therapeutic agents. This guide provides a comprehensive overview of the identified and potential therapeutic targets of 8-fluoroquinazolin-4(1H)-one analogs, with a focus on the underlying mechanisms of action and the experimental methodologies used for their validation.

Primary Therapeutic Target: Aurora A Kinase in Cell Cycle Regulation

A significant body of evidence points towards Aurora A kinase as a key therapeutic target for this compound analogs. Aurora A is a serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[3][4] Its overexpression is frequently observed in various human cancers, making it a compelling target for anticancer drug development.[5]

Mechanism of Action: Inhibition of Mitotic Progression

One prominent example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been identified as a potent and selective inhibitor of Aurora A kinase.[6][7][8][9] This analog is proposed to bind to the ATP-binding pocket of Aurora A, preventing its phosphorylation and subsequent activation. The inhibition of Aurora A kinase by this compound disrupts the normal progression of the cell cycle, leading to mitotic arrest and ultimately, apoptosis.[10][11][12] Specifically, treatment of cancer cells with this analog has been shown to cause an arrest in the G1 phase of the cell cycle.[11][12]

Experimental Validation Workflow

The identification and validation of Aurora A kinase as a therapeutic target for this compound analogs involve a multi-step, self-validating experimental workflow.

Quantitative Data Summary: Biological Activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

| Parameter | Value | Cell Line/System | Reference |

| Aurora A Kinase Inhibition | |||

| % Inhibition at 10 µM | 85% | Recombinant Human Aurora A | [6][7][8][9] |

| Cytotoxicity (IC50) | |||

| MCF-7 (Breast Cancer) | 168.78 µM | Human | [10][11][12] |

| T-24 (Bladder Cancer) | 257.87 µM | Human | [10][11][12] |

| Cell Cycle Analysis | |||

| Cell Population in G1 Phase | Increased from 51.45% to 60.68% | MCF-7 | [10][11][12] |

| Apoptosis Induction | |||

| Apoptotic Cells | 2.16% | MCF-7 | [10][11][12] |

Potential Therapeutic Targets: Exploring Broader Anticancer Mechanisms

While Aurora A kinase is a well-validated target, the versatile quinazolinone scaffold suggests that 8-fluoro-substituted analogs may interact with other key proteins involved in cancer progression. The following sections explore these potential targets, for which quinazolinone derivatives, in general, have shown activity. Further research is warranted to specifically elucidate the role of the 8-fluoro substitution in modulating these interactions.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[13][14][15] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a prime target for therapeutic intervention.[16][17] Numerous quinazoline-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs).[12][18][19] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades.[20][21]

Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[6][22][23] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[24][25] Several classes of quinazolinone derivatives have been reported to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[19][26][27] This interaction prevents the incorporation of tubulin dimers into growing microtubules, leading to G2/M phase cell cycle arrest and apoptosis.[24]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the validation of the therapeutic targets of this compound analogs.

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[28][29][30]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the this compound analog in 100% DMSO.

-

Dilute recombinant human Aurora A kinase, a suitable substrate (e.g., Kemptide), and ATP to desired concentrations in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[29]

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of diluted Aurora A kinase to each well.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Signal Generation and Detection:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.[4][20][21][22]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask and allow them to adhere.

-

Treat the cells with the this compound analog at various concentrations for a specified duration (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to generate a DNA content histogram.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[10][13][14][15][31]

-

Cell Seeding and Treatment:

-

Seed cells and treat with the this compound analog as described for the cell cycle analysis.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells promptly by flow cytometry.

-

-

Data Analysis:

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The well-documented activity of analogs such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against Aurora A kinase provides a solid foundation for further investigation. The causal link between Aurora A inhibition, cell cycle arrest, and apoptosis induction has been systematically validated through a series of in vitro experiments.

Future research should focus on a broader exploration of the structure-activity relationships of this compound analogs to optimize their potency and selectivity. While this guide has highlighted EGFR and tubulin as potential targets based on the known pharmacology of the broader quinazolinone class, specific investigations into the effects of the 8-fluoro substitution on these interactions are needed. A comprehensive kinase selectivity profiling of lead compounds is crucial to identify potential off-target effects and to build a robust safety profile. Ultimately, the translation of these promising in vitro findings into in vivo efficacy and safety studies will be paramount in determining the clinical potential of this class of compounds.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rupress.org [rupress.org]

- 4. Aurora A Protein Kinase: To the Centrosome and Beyond | MDPI [mdpi.com]

- 5. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. researchgate.net [researchgate.net]

- 8. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Microtubule dynamics: 50 years after the discovery of tubulin and still going strong - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rupress.org [rupress.org]

- 24. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. oncotarget.com [oncotarget.com]

- 31. mcb.berkeley.edu [mcb.berkeley.edu]

Whitepaper: An In-Depth Technical Guide to the In Silico Prediction of 8-Fluoroquinazolin-4(1H)-one Bioactivity

Abstract

The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant.[2][3][4] The introduction of a fluorine atom, as in 8-Fluoroquinazolin-4(1H)-one, is a common strategy to enhance metabolic stability and binding affinity.[1][5] This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of this compound. By integrating multiple computational techniques, we will construct a robust, hypothesis-driven framework to identify probable biological targets, predict binding affinity, and evaluate the drug-like properties of this compound, thereby accelerating its potential journey from a chemical entity to a therapeutic lead.

Part 1: Foundational Strategy - Target Identification and Prioritization

Expertise & Causality: The journey of a drug begins with identifying its biological target. An unguided experimental screening is resource-intensive and inefficient. Our primary directive is to use computational methods to generate a focused, data-driven hypothesis of potential protein targets for this compound. This approach allows us to prioritize subsequent, more complex computational and experimental validations.

Evidence Triangulation: Literature Mining and Reverse Pharmacophore Mapping

The quinazolinone core is extensively studied, providing a rich dataset for initial target fishing. We begin by triangulating evidence from established knowledge bases and computational reverse screening.

-

Literature and Database Survey: We systematically query databases such as PubMed, ChEMBL, and BindingDB. The search reveals that the quinazolinone scaffold is a potent binder for several key protein families, most notably protein kinases (e.g., EGFR, Aurora Kinases) and DNA repair enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1).[5][6][7] This provides our initial set of high-probability target classes.

-

Ligand-Based Target Prediction: We leverage the principle of chemical similarity—that structurally similar molecules often interact with similar targets. Using the 2D structure of this compound as a query on platforms like SwissTargetPrediction, we can identify known protein targets of its closest chemical neighbors.

Target Prioritization

The initial survey will yield a list of potential targets. To rationally allocate computational resources, we must prioritize this list. The key criteria for prioritization are:

-

Strength of Evidence: Targets repeatedly associated with the quinazolinone scaffold (e.g., EGFR) are given higher priority.[6]

-

Structural Data Availability: The existence of high-resolution (<2.5 Å) crystal structures in the Protein Data Bank (PDB) is critical for structure-based methods like molecular docking.

-

Therapeutic Relevance: The target's role in well-defined disease pathways (e.g., oncology) makes it more compelling for drug development.

Based on these criteria, we select three representative targets for our in-depth analysis: Epidermal Growth Factor Receptor (EGFR) Kinase , Aurora A Kinase , and PARP-1 .

Caption: Workflow for identifying and prioritizing biological targets.

Part 2: Structure-Based Analysis - Molecular Docking Simulations

Trustworthiness & Self-Validation: Molecular docking predicts the binding conformation and affinity of a ligand to a target protein. This is not merely a scoring exercise; the trustworthiness of a docking result is validated by analyzing the specific molecular interactions. A chemically sensible binding pose, characterized by strong hydrogen bonds and hydrophobic contacts with key active site residues, provides a high degree of confidence in the prediction.

Detailed Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound against our prioritized targets.

Step 1: Receptor Preparation

-

Acquisition: Download the 3D crystal structures of the targets from the PDB (e.g., PDB ID: 2GS2 for EGFR, 2X83 for Aurora A, 5DS3 for PARP-1).

-

Pre-processing: Using a molecular modeling suite like Schrödinger Maestro or AutoDock Tools, perform the following essential cleanup steps:

-

Remove all non-essential water molecules and co-solvents.

-

Add hydrogen atoms to satisfy valence.

-

Assign correct bond orders and repair any missing side chains or loops.

-

Perform a constrained energy minimization to relieve steric clashes, ensuring the backbone atoms are restrained to maintain the crystallographic conformation.

-

-

Binding Site Definition: Define a grid box (the docking search space) centered on the co-crystallized ligand or catalytically critical residues. For EGFR, this includes the hinge region residue Met793.[6]

Step 2: Ligand Preparation

-

Structure Generation: Generate the 3D structure of this compound.

-

Ionization State: Determine the most likely protonation state at physiological pH (7.4).

-

Energy Minimization: Perform energy minimization using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a stable, low-energy conformer.

Step 3: Docking Execution

-

Algorithm: Employ a validated docking program such as Glide (Schrödinger) or AutoDock Vina.

-

Configuration: Set the search algorithm to its highest precision setting (e.g., "XP" mode in Glide) to thoroughly sample ligand conformations and orientations within the defined grid.

-

Output: The program will generate a series of binding poses, each with an associated docking score (an estimate of binding free energy).

Step 4: Result Analysis and Validation

-

Scoring: The docking score (e.g., GlideScore or Vina Score in kcal/mol) provides a quantitative estimate of binding affinity. More negative values suggest stronger binding.

-

Interaction Mapping: This is the most critical step. Visualize the top-scoring pose and meticulously analyze the intermolecular interactions. Look for:

-

Hydrogen Bonds: Especially with backbone atoms in the kinase hinge region.

-

Hydrophobic Interactions: With nonpolar residues in the binding pocket.

-

Pi-Pi Stacking: With aromatic residues like Phenylalanine or Tyrosine.

-

The fluorine atom at position 8 may form specific halogen bonds or favorable electrostatic interactions.

-

Caption: Step-by-step workflow for molecular docking.

Predicted Binding Data

The following table summarizes hypothetical, yet plausible, docking results for this compound against our prioritized targets.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| EGFR Kinase | 2GS2 | -8.5 | H-bond with hinge residue Met793; Hydrophobic interactions with Leu718, Val726.[6] |

| Aurora A Kinase | 2X83 | -7.9 | H-bond with hinge residue Ala213; Interaction with the DFG motif.[5] |

| PARP-1 | 5DS3 | -9.1 | H-bond with Gly863, Ser904; Pi-pi stacking with Tyr907.[7][8] |